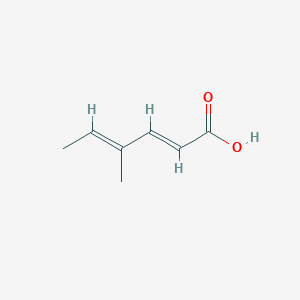
4-Methylhexa-2,4-dienoic acid
Overview
Description
4-Methylhexa-2,4-dienoic acid is a chemical compound with the molecular formula C7H10O2. It belongs to the family of unsaturated fatty acids. It contains a total of 18 bonds, including 8 non-H bonds, 3 multiple bonds, 2 rotatable bonds, 3 double bonds, 1 aliphatic carboxylic acid, and 1 hydroxyl group .
Molecular Structure Analysis
The molecular structure of this compound includes 18 bonds in total: 8 non-H bonds, 3 multiple bonds, 2 rotatable bonds, 3 double bonds, 1 aliphatic carboxylic acid, and 1 hydroxyl group .Physical And Chemical Properties Analysis
This compound has a molecular weight of 126.15 g/mol. It contains a total of 18 bonds, including 8 non-H bonds, 3 multiple bonds, 2 rotatable bonds, 3 double bonds, 1 aliphatic carboxylic acid, and 1 hydroxyl group .Mechanism of Action
Target of Action
4-Methylhexa-2,4-dienoic acid primarily targets microbial cell membranes. It is known for its antimicrobial properties, making it effective against a variety of bacteria and fungi . The compound disrupts the integrity of microbial cell membranes, leading to cell lysis and death.
Mode of Action
The interaction of this compound with microbial cell membranes involves the insertion of the compound into the lipid bilayer. This disrupts the membrane structure, increasing its permeability. As a result, essential cellular contents leak out, leading to cell death .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the disruption of the microbial cell membrane. This disruption interferes with various cellular processes, including nutrient uptake, waste excretion, and energy production. The downstream effects include inhibition of cell growth and replication, ultimately leading to cell death .
Pharmacokinetics
The pharmacokinetics of this compound, including its absorption, distribution, metabolism, and excretion (ADME) properties, are crucial for understanding its bioavailability. The compound is moderately soluble in water and can be absorbed through the gastrointestinal tract when ingested. It is distributed throughout the body, with a preference for lipid-rich tissues. Metabolism primarily occurs in the liver, where it is converted into various metabolites. Excretion is mainly through the kidneys .
Result of Action
At the molecular level, the action of this compound results in the disruption of microbial cell membranes, leading to cell lysis. At the cellular level, this results in the inhibition of microbial growth and replication. The overall effect is a reduction in microbial load, making it an effective antimicrobial agent .
Action Environment
Environmental factors such as pH, temperature, and the presence of other chemicals can influence the efficacy and stability of this compound. The compound is more stable in acidic environments and can degrade in alkaline conditions. Higher temperatures can enhance its antimicrobial activity but may also lead to faster degradation. The presence of other chemicals, such as surfactants, can either enhance or inhibit its activity depending on their nature .
Advantages and Limitations for Lab Experiments
4-Methylhexa-2,4-dienoic acid has several advantages for use in lab experiments. It is readily available and relatively inexpensive. This compound is also stable under normal laboratory conditions and can be stored for extended periods of time. However, this compound has some limitations. It is highly reactive and can be difficult to handle. Additionally, this compound is sensitive to air and moisture, which can affect its stability and reactivity.
Future Directions
There are several future directions for the study of 4-Methylhexa-2,4-dienoic acid. One potential area of research is the development of this compound-based drugs for the treatment of cancer and inflammation. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential applications in other fields, such as materials science and catalysis. Finally, the synthesis of new this compound derivatives with improved properties and reactivity is an area of ongoing research.
Conclusion:
In conclusion, this compound is a versatile compound with a wide range of scientific research applications. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. The study of this compound has the potential to lead to new discoveries and innovations in various fields.
Scientific Research Applications
4-Methylhexa-2,4-dienoic acid has a wide range of scientific research applications. It has been used as a precursor in the synthesis of various compounds, including natural products and pharmaceuticals. This compound has also been used as a ligand in metal-catalyzed reactions and as a building block in the synthesis of polymers. Additionally, this compound has been studied for its potential anti-cancer and anti-inflammatory properties.
Biochemical Analysis
Biochemical Properties
4-Methylhexa-2,4-dienoic acid plays a significant role in various biochemical reactions. It is known to interact with enzymes such as dehydrogenases and oxidases, which facilitate its conversion into other metabolites. The compound’s interaction with these enzymes involves the donation of a hydron to an acceptor, classifying it as a Bronsted acid . Additionally, this compound can act as a substrate for certain microbial enzymes, leading to its breakdown and utilization in metabolic pathways .
Cellular Effects
The effects of this compound on cellular processes are diverse. It has been observed to influence cell signaling pathways, particularly those involving reactive oxygen species (ROS). The compound can induce oxidative stress in cells, leading to changes in gene expression and cellular metabolism . Furthermore, this compound has antimicrobial properties, making it effective against a variety of microorganisms, including yeasts and molds .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It can bind to specific proteins and enzymes, altering their activity. For instance, the compound’s interaction with dehydrogenases can result in enzyme inhibition or activation, depending on the context . Additionally, this compound can modulate gene expression by affecting transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can vary over time. The compound’s stability and degradation are influenced by factors such as temperature, pH, and the presence of other chemicals . Long-term studies have shown that prolonged exposure to this compound can lead to sustained changes in cellular function, including alterations in metabolic activity and gene expression .
Dosage Effects in Animal Models
The effects of this compound in animal models are dose-dependent. At low doses, the compound may exhibit beneficial effects, such as antimicrobial activity and modulation of metabolic pathways . At high doses, this compound can be toxic, leading to adverse effects such as oxidative stress, cellular damage, and disruption of normal physiological processes .
Metabolic Pathways
This compound is involved in several metabolic pathways. It can be metabolized by enzymes such as dehydrogenases and oxidases, leading to the formation of various intermediates and end products . These metabolic pathways are essential for the compound’s utilization and detoxification within the body . Additionally, this compound can influence metabolic flux and alter the levels of key metabolites .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . These molecules facilitate the compound’s movement across cellular membranes and its accumulation in particular cellular compartments . The distribution of this compound can affect its bioavailability and overall activity within the organism .
Subcellular Localization
This compound exhibits specific subcellular localization patterns, which can influence its activity and function. The compound may be directed to particular organelles or cellular compartments through targeting signals or post-translational modifications . This localization is crucial for the compound’s interaction with specific biomolecules and its participation in various biochemical processes .
properties
IUPAC Name |
(2E,4E)-4-methylhexa-2,4-dienoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10O2/c1-3-6(2)4-5-7(8)9/h3-5H,1-2H3,(H,8,9)/b5-4+,6-3+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QAJOHPAPIABXTF-UTTVJGTNSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC=C(C)C=CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C=C(\C)/C=C/C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
126.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
26526-09-0 | |
| Record name | 4-methylhexa-2,4-dienoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






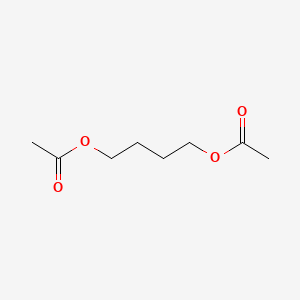
![[4-(Acetyloxymethyl)-5-hydroxy-6-methylpyridin-3-yl]methyl acetate](/img/structure/B3422667.png)
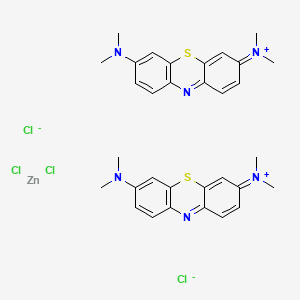
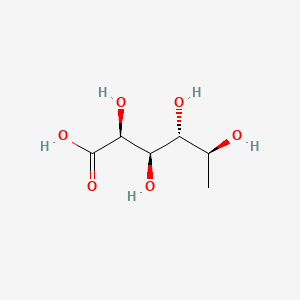



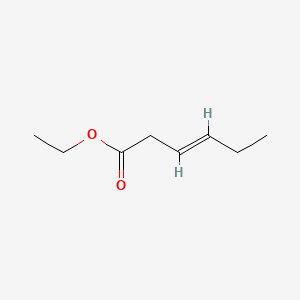

![tert-butyl N-[(1R,2R)-2-aminocyclopropyl]carbamate](/img/structure/B3422751.png)
